An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(3,5-Dichlorophenyl)phenol
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(3,5-Dichlorophenyl)phenol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-(3,5-Dichlorophenyl)phenol, a substituted biphenyl compound. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related analogues, computational predictions, and established analytical methodologies to construct a scientifically grounded profile. Detailed, field-proven protocols for the experimental determination of critical parameters such as the acid dissociation constant (pKa), partition coefficient (logP), and aqueous solubility are provided to guide researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering both a data repository and a practical handbook for characterization.
Introduction
2-(3,5-Dichlorophenyl)phenol is a member of the dichlorinated biphenyl ether family. Its molecular architecture, featuring a phenol ring linked to a dichlorinated phenyl ring, imparts a unique combination of hydrophobicity and a weakly acidic functional group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as intermediates or core scaffolds for developing new chemical entities. The substitution pattern—specifically the ortho linkage and the meta dichlorination—is expected to significantly influence its steric and electronic properties, thereby affecting its solubility, lipophilicity, and potential for biological interactions.
Understanding the fundamental physicochemical properties of a compound is a non-negotiable cornerstone of drug discovery and development. These parameters govern a molecule's behavior from initial high-throughput screening to formulation and in vivo performance. Properties like pKa, logP, and solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of these key characteristics for 2-(3,5-Dichlorophenyl)phenol, grounded in established analytical techniques.
Chemical Identity and Estimated Physicochemical Properties
Direct experimental data for 2-(3,5-Dichlorophenyl)phenol is sparse in publicly accessible literature. Therefore, the properties listed below are a synthesis of data from closely related analogues, such as 3,5-Dichlorophenol and other dichlorophenol isomers, and computational predictions. These values serve as a robust starting point for experimental design.
| Property | Estimated Value / Information | Rationale / Source Analogue |
| Molecular Formula | C₁₂H₈Cl₂O | - |
| Molecular Weight | 239.10 g/mol | - |
| CAS Number | Not readily available | Data for isomer 3-(3,5-Dichlorophenyl)phenol is 79881-34-8.[1] |
| Appearance | Predicted to be a white to off-white or light tan crystalline solid. | Based on analogues like 3,5-Dichlorophenol.[2][3] |
| Melting Point (°C) | > 68 °C | The melting point of 3,5-Dichlorophenol is 65-68 °C.[2][4] The larger biphenyl structure would likely increase the melting point. |
| Boiling Point (°C) | > 233 °C | The boiling point of 3,5-Dichlorophenol is 233 °C.[2][4] |
| pKa | ~8.0 - 9.5 | The pKa of phenol is ~10. Electron-withdrawing chloro-substituents decrease the pKa (increase acidity). The pKa of 3,5-Dichlorophenol is ~8.2-8.5.[4] The second phenyl ring's electronic effect will modulate this value. |
| logP (Octanol/Water) | > 3.1 | The calculated XLogP3 for 2,5-Dichlorophenol is 3.1.[5] The addition of a second phenyl ring will significantly increase lipophilicity. |
Solubility Profile
The solubility of 2-(3,5-Dichlorophenyl)phenol is dictated by its high lipophilicity and the presence of a weakly acidic hydroxyl group.
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Aqueous Solubility : The compound is expected to be poorly soluble in water. Its high predicted logP value suggests a strong preference for non-polar environments over aqueous media. The solubility of dichlorophenols is generally very low.[5][6] At pH values significantly above its pKa, solubility will increase due to the formation of the more polar phenolate salt.
-
Organic Solvent Solubility : It is predicted to be soluble in a range of organic solvents. This includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform). The initial dissolution of poorly soluble compounds in DMSO is a standard practice in early-stage drug discovery.[7][8][9]
Experimental Protocols for Property Determination
To ensure scientific integrity, the following sections detail robust, validated methods for determining the key physicochemical properties of 2-(3,5-Dichlorophenyl)phenol.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that defines the extent of ionization at a given pH. For a phenolic compound, this determines the equilibrium between the neutral phenol and the ionized phenolate. Potentiometric titration is a precise and widely used method for pKa determination.[10][11][12]
Causality Behind Experimental Choices:
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or acetonitrile is often required. However, this yields an apparent pKa (pKaapp), and extrapolation to 0% co-solvent is necessary to determine the aqueous pKa.
-
Inert Atmosphere: Purging the solution with nitrogen is crucial to displace dissolved carbon dioxide, which forms carbonic acid in water and would otherwise react with the basic titrant, leading to an inaccurate endpoint determination.[10]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions in solution remain stable, leading to a more accurate and reproducible pKa measurement.[10]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Sample Preparation: Prepare a ~1 mM solution of 2-(3,5-Dichlorophenyl)phenol in an appropriate solvent system (e.g., a specific methanol/water ratio). Add potassium chloride to a final concentration of 0.15 M.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Inerting: Purge the solution with nitrogen for 10-15 minutes before and during the titration.[10]
-
Titration: Add standardized 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point on the titration curve, which corresponds to the inflection point of the sigmoid curve.[10][11]
Caption: Diagram 2: Shake-Flask Workflow for logP/logD Determination.
Determination of Thermodynamic Aqueous Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is considered the "gold standard" solubility measurement for lead optimization. [7][8] Causality Behind Experimental Choices:
-
Excess Solid: Starting with an excess of the solid compound is the defining feature of this method. It ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment. [13]* Long Incubation: A long incubation period (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for poorly soluble, crystalline compounds. [7][8]* Filtration/Centrifugation: After equilibration, any undissolved solid must be completely removed. Failure to do so will lead to artificially high and incorrect solubility values. High-speed centrifugation or filtration through a low-binding filter (e.g., PTFE) is essential. [7] Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(3,5-Dichlorophenyl)phenol to a vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [8]3. Phase Separation: Remove the undissolved solid by filtering the suspension through a 0.45 µm PTFE filter or by high-speed centrifugation. [9]4. Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve. [7]5. Result Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Caption: Diagram 3: Thermodynamic Solubility (Shake-Flask) Workflow.
Conclusion
While direct experimental data for 2-(3,5-Dichlorophenyl)phenol remains limited, a robust physicochemical profile can be constructed through the analysis of structurally similar compounds and computational modeling. The molecule is predicted to be a highly lipophilic, poorly water-soluble solid with weak acidity. The provided experimental protocols for determining pKa, logP, and thermodynamic solubility represent validated, gold-standard approaches that will enable researchers to generate precise, reliable data. This technical guide serves as a foundational resource for any scientist initiating work with this compound, providing both essential predictive data and the practical tools necessary for its empirical characterization.
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